molecular formula C19H21ClN4OS B251074 2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

Cat. No.: B251074
M. Wt: 388.9 g/mol
InChI Key: LFXRTKQGKSKWEF-UHFFFAOYSA-N
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Description

2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C18H20ClN3O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signal transduction pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C19H21ClN4OS

Molecular Weight

388.9 g/mol

IUPAC Name

2-chloro-N-[[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H21ClN4OS/c1-23-10-12-24(13-11-23)15-8-6-14(7-9-15)21-19(26)22-18(25)16-4-2-3-5-17(16)20/h2-9H,10-13H2,1H3,(H2,21,22,25,26)

InChI Key

LFXRTKQGKSKWEF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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